molecular formula C13H12ClN B1590477 Diphenylmethanimine hydrochloride CAS No. 5319-67-5

Diphenylmethanimine hydrochloride

Cat. No.: B1590477
CAS No.: 5319-67-5
M. Wt: 217.69 g/mol
InChI Key: QXHZCMMSAPYFKT-UHFFFAOYSA-N
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Description

Diphenylmethanimine hydrochloride is an organic compound with the chemical formula C₁₃H₁₁N·HClThis compound is typically found as a white to pale-yellow crystalline solid and is soluble in water, alcohol, and ether .

Preparation Methods

Diphenylmethanimine hydrochloride is commonly synthesized by reacting benzophenone imine (diphenylmethanimine) with hydrochloric acid. Solvents such as ethanol or methanol are often used in the synthesis process . The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

Diphenylmethanimine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, phenylmagnesium bromide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diphenylmethanimine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenylmethanimine hydrochloride involves its ability to act as an electrophilic denitrogenation reagent. It can participate in nucleophilic addition reactions and dehydration reactions, making it useful in various synthetic processes .

Comparison with Similar Compounds

Diphenylmethanimine hydrochloride can be compared with similar compounds such as:

This compound is unique due to its specific reactivity and solubility properties, making it valuable in certain synthetic and research applications.

Properties

IUPAC Name

diphenylmethanimine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,14H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHZCMMSAPYFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201248
Record name Benzophenone imine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5319-67-5
Record name Benzophenone imine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005319675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5319-67-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzophenone imine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOPHENONE IMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8RM3S474H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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